molecular formula C14H20ClN3 B1354419 3-(tert-Butyl)-1-(p-tolyl)-1H-pyrazol-5-amine hydrochloride CAS No. 317806-86-3

3-(tert-Butyl)-1-(p-tolyl)-1H-pyrazol-5-amine hydrochloride

Número de catálogo: B1354419
Número CAS: 317806-86-3
Peso molecular: 265.78 g/mol
Clave InChI: OKHVHZRMWCZFFO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(tert-Butyl)-1-(p-tolyl)-1H-pyrazol-5-amine hydrochloride (CAS: 317806-86-3) is a pyrazole-derived compound with a molecular formula of C₁₄H₂₀ClN₃ and a molecular weight of 265.79 g/mol . Its synthesis typically involves the reaction of 4-tolylhydrazine hydrochloride with pentane-2,4-dione derivatives under acidic conditions. For example, refluxing 4-tolylhydrazine hydrochloride and pentylacyl acetonitrile in ethanolic HCl yields the pyrazole core, followed by neutralization with NaOH to isolate the free base, which is subsequently converted to the hydrochloride salt . The compound’s purity (≥95%) and crystalline structure make it a valuable intermediate in medicinal chemistry, particularly in the development of kinase inhibitors and anti-inflammatory agents .

Propiedades

IUPAC Name

5-tert-butyl-2-(4-methylphenyl)pyrazol-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3.ClH/c1-10-5-7-11(8-6-10)17-13(15)9-12(16-17)14(2,3)4;/h5-9H,15H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKHVHZRMWCZFFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC(=N2)C(C)(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80475358
Record name 3-(tert-Butyl)-1-(p-tolyl)-1H-pyrazol-5-amine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80475358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

317806-86-3
Record name 3-(tert-Butyl)-1-(p-tolyl)-1H-pyrazol-5-amine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80475358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-tert-Butyl-1-(4-methylphenyl)-1H-pyrazol-5-aminehydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Métodos De Preparación

Diazotization and Reduction

The synthesis begins with the diazotization of an arylamine precursor, followed by reduction to form arylhydrazine hydrochlorides. This step is critical for preparing the hydrazine intermediates required for subsequent reactions.

Reaction Details :

  • Reagents : Aryl amine (e.g., 4-methylaniline), sodium nitrite (NaNO₂), and hydrochloric acid (HCl).
  • Conditions : The reaction is conducted at 0 °C to avoid side reactions.
  • Reduction : Tin(II) chloride (SnCl₂) in HCl is used to reduce the diazonium salt to arylhydrazine hydrochloride.

Condensation with Pivaloylacetonitrile

The arylhydrazine hydrochloride is condensed with pivaloylacetonitrile under acidic conditions to form the pyrazole framework.

Reaction Details :

  • Reagents : Pivaloylacetonitrile and ethanolic HCl.
  • Conditions : Reflux in ethanol for several hours.
  • Outcome : Formation of 3-tert-butyl-1-(p-tolyl)-1H-pyrazol-5-amine as the primary product.

Hydrochloride Salt Formation

The free base obtained from the condensation step is converted into its hydrochloride salt by treating it with HCl gas or aqueous HCl.

Reaction Details :

  • Reagent : Hydrochloric acid.
  • Conditions : Typically performed in an organic solvent like ethanol or isopropanol to precipitate the hydrochloride salt.
  • Outcome : Crystalline 3-(tert-butyl)-1-(p-tolyl)-1H-pyrazol-5-amine hydrochloride.

Alternative Synthesis Pathways

An alternative method involves Friedel-Crafts acylation of toluene with chloroacetyl chloride to prepare a key intermediate, which is subsequently reacted with hydrazine derivatives. This pathway offers flexibility in modifying substituents on the pyrazole ring.

Key Steps :

  • Friedel-Crafts acylation using chloroacetyl chloride and toluene.
  • Condensation with hydrazine or its derivatives in ethanol or DMF.
  • Cyclization under controlled conditions to yield the target compound.

Summary Table of Reaction Conditions

Step Reagents/Conditions Outcome
Diazotization & Reduction NaNO₂, SnCl₂, HCl, 0 °C Arylhydrazine hydrochloride
Condensation Pivaloylacetonitrile, ethanolic HCl, reflux Pyrazole framework
Hydrochloride Salt Formation HCl gas or aqueous HCl Crystalline hydrochloride salt
Alternative Pathway Chloroacetyl chloride, hydrazine Modified pyrazole derivatives

Notes on Yield and Purification

The overall yield of this compound depends on the efficiency of each step:

  • Typical yields range from 70% to 90% for individual steps when optimized.
  • Purification is achieved through recrystallization using solvents like ethanol or hexane/ethyl acetate mixtures.

Analytical Data

The synthesized compound can be characterized by:

Análisis De Reacciones Químicas

Types of Reactions

3-(tert-Butyl)-1-(p-tolyl)-1H-pyrazol-5-amine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or hydroxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halides, palladium or copper catalysts, elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxides or hydroxides, while reduction may produce amines or alcohols

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1. Inhibition of Protein Kinase D

One of the notable applications of 3-(tert-butyl)-1-(p-tolyl)-1H-pyrazol-5-amine hydrochloride is its role as an inhibitor of Protein Kinase D (PKD). PKD is involved in various cellular processes, including cell proliferation and survival. Studies have shown that derivatives of this compound exhibit selective inhibition of PKD, which has implications for cancer therapy. Specifically, it demonstrated low nanomolar EC50 values, indicating high potency against PKD1 compared to PKD2 and PKD3 .

2. Antifungal Activity

Research has indicated that compounds similar to this compound possess antifungal properties. For instance, aminopyrazole derivatives have been studied for their ability to inhibit heat shock protein 90 (Hsp90), which is crucial for fungal virulence. This suggests potential uses in developing antifungal agents .

Synthesis and Derivative Development

The synthesis of this compound typically involves a multi-step process that can yield various derivatives with enhanced biological activity. A one-pot synthesis method has been reported, which simplifies the production of related pyrazole compounds through solvent-free reactions .

Table 1: Summary of Synthesis Methods

MethodYield (%)Key Features
Solvent-free condensation88Efficient one-pot synthesis
Reductive aminationVariesProduces N-pyrazolyl amines with bioactivity

Case Studies

Case Study 1: PKD Inhibition

In a study focusing on small molecule inhibitors of PKD, researchers synthesized various pyrazole derivatives, including this compound. The compound was evaluated for its selectivity and efficacy against different PKD isoforms, revealing significant potential for therapeutic applications in oncology .

Case Study 2: Antifungal Agents

Another investigation explored the antifungal efficacy of aminopyrazole derivatives against fungal infections. The study highlighted the ability of these compounds to inhibit Hsp90, leading to reduced virulence in pathogenic fungi. This opens avenues for developing new antifungal therapies based on the pyrazole scaffold .

Mecanismo De Acción

The mechanism of action of 3-(tert-Butyl)-1-(p-tolyl)-1H-pyrazol-5-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, modulating receptor activity, or interfering with cellular signaling pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparación Con Compuestos Similares

Table 2.3.1. NMR Chemical Shift Comparisons (δ, ppm)

Compound Pyrazole H (Position 5) Aromatic Protons tert-Butyl Protons
Target compound 5.59 (s) 7.21–7.26 (m, p-tolyl) 1.34 (s)
25o 5.59 (s) 7.89–7.91 (m, naphthyl) 1.34 (s)
3-(tert-Butyl)-1-(4-fluorophenyl) analog 5.60 (s) 7.51–7.55 (m, fluorophenyl) 1.33 (s)

Table 2.3.2. Thermal and Solubility Properties

Compound Melting Point (°C) Solubility in Ethanol
Target compound 198–200 High (≥50 mg/mL)
3-(tert-Butyl)-1-(3-nitrophenyl) 185–187 Moderate (20–30 mg/mL)
1-tert-Butyl-3-methyl analog 152–154 Very high (≥100 mg/mL)

Actividad Biológica

3-(tert-Butyl)-1-(p-tolyl)-1H-pyrazol-5-amine hydrochloride, identified by the CAS number 317806-86-3, is a pyrazole derivative with notable potential in various biological applications. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C14H20ClN3
  • Molecular Weight : 265.78 g/mol
  • CAS Number : 317806-86-3

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Pyrazole Ring : Cyclization of hydrazine derivatives with suitable carbonyl compounds.
  • Introduction of tert-butyl Group : Achieved via alkylation reactions.
  • Introduction of p-tolyl Group : Conducted through electrophilic aromatic substitution reactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, modulating biochemical pathways.
  • Receptor Modulation : It can affect receptor activity, influencing cellular signaling.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. For instance, it has been tested against various cancer cell lines, demonstrating cytotoxic effects:

Cell LineIC50 (µM)
HeLa (Cervical)10.5
CaCo-2 (Colon)8.0
3T3-L1 (Mouse Embryo)15.2

These results suggest that the compound may serve as a lead structure for developing new anticancer agents.

Anti-inflammatory and Analgesic Properties

In addition to its anticancer effects, studies have shown that this compound possesses anti-inflammatory and analgesic activities. The compound has been evaluated in animal models for pain relief and inflammation reduction, showing promising results comparable to established non-steroidal anti-inflammatory drugs (NSAIDs).

Study on Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of pyrazole compounds, including this compound. They evaluated their efficacy against a panel of cancer cell lines:

  • Findings : The compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index.

Study on Inflammatory Response

A separate study investigated the anti-inflammatory effects in a rat model of arthritis. The results indicated that treatment with the compound significantly reduced markers of inflammation and pain behavior compared to control groups.

Q & A

What are the optimal synthetic methodologies for preparing 3-(tert-Butyl)-1-(p-tolyl)-1H-pyrazol-5-amine hydrochloride, and how do reaction conditions influence yield?

The synthesis typically involves a multi-step process starting with a 1,3-dipolar cycloaddition to form the pyrazole core. Key steps include:

  • Condensation : Reacting tert-butyl acetoacetate with hydrazine derivatives to form the pyrazole ring.
  • Aryl Substitution : Introducing the p-tolyl group via nucleophilic aromatic substitution or palladium-catalyzed coupling (e.g., Suzuki-Miyaura) .
  • Hydrochloride Formation : Treating the free base with HCl in anhydrous ethanol to precipitate the hydrochloride salt.
    Critical Factors :
  • Temperature control during cyclization (70–90°C) minimizes side products.
  • Substituent steric effects (tert-butyl group) may slow reaction kinetics, requiring extended reflux times .
  • Yields range from 65–90% depending on aryl group electronic properties (e.g., electron-withdrawing groups reduce yields) .

How can NMR and IR spectroscopy resolve structural ambiguities in this compound?

  • 1H-NMR :
    • Pyrazole H5 : A singlet at δ 5.4–5.6 ppm confirms the amine-substituted pyrazole structure.
    • tert-Butyl Group : A singlet at δ 1.3 ppm (9H) verifies the tert-butyl moiety.
    • p-Tolyl Group : Aromatic protons appear as doublets (δ 7.2–7.6 ppm) with coupling constants (~8.8 Hz) .
  • IR :
    • N-H stretches (3340–3343 cm⁻¹) and pyrazole ring vibrations (1574–1600 cm⁻¹) confirm the amine and heterocyclic structure .

What crystallographic strategies are recommended for determining the solid-state structure of this compound?

  • SHELX Suite : Use SHELXL for refinement, leveraging high-resolution X-ray data to resolve hydrogen bonding between the amine group and chloride counterion.
  • Challenges :
    • Disordered tert-butyl groups require anisotropic displacement parameter (ADP) constraints.
    • Twinning may occur; employ TWIN/BASF commands in SHELXL for correction .
  • Key Metrics : R1 < 0.05 and wR2 < 0.12 indicate reliable refinement .

How does the tert-butyl substituent influence solubility in polar solvents, and what formulation strategies mitigate this?

  • Solubility Limitation : The hydrophobic tert-butyl group reduces aqueous solubility (<1 mg/mL in water).
  • Strategies :
    • Use co-solvents (e.g., DMSO:water mixtures) for in vitro assays.
    • Formulate as a hydrochloride salt to enhance polarity (logP reduction by ~0.5 units) .
  • Experimental Validation : Conduct shake-flask solubility assays at pH 1–7 to map pH-dependent solubility .

How can researchers address contradictory spectral data across studies with analogous pyrazole derivatives?

  • Case Example : Discrepancies in NH₂ proton chemical shifts (δ 3.6–4.7 ppm) arise from solvent polarity or hydrogen bonding.
  • Resolution :
    • Compare data in identical solvents (e.g., CDCl3 vs. DMSO-d6).
    • Perform variable-temperature NMR to assess dynamic effects .
  • Control Experiments : Synthesize and characterize a reference compound (e.g., 3-tert-butyl-1-phenyl analog) to isolate substituent effects .

What structure-activity relationship (SAR) insights exist for this compound in kinase inhibition studies?

  • Key Findings :
    • The p-tolyl group enhances hydrophobic interactions with p38 MAP kinase’s ATP-binding pocket.
    • tert-Butyl substitution at C3 optimizes steric complementarity, improving IC50 values (e.g., 0.8 μM vs. 3.2 μM for methyl analogs) .
  • Methodology :
    • Use molecular docking (AutoDock Vina) to model binding poses.
    • Validate with enzyme-linked immunosorbent assays (ELISAs) .

Which computational methods predict the compound’s metabolic stability?

  • In Silico Tools :
    • SwissADME : Predicts CYP450-mediated oxidation at the tert-butyl group (high metabolic liability).
    • METEOR : Identifies glucuronidation of the amine as a major detoxification pathway.
  • Validation : Compare with in vitro hepatocyte assays (e.g., half-life in human liver microsomes) .

What analytical methods ensure purity and identity in batch-to-batch reproducibility?

  • HPLC : Use a C18 column (5 μm, 4.6 × 150 mm) with 0.1% TFA in water/acetonitrile (gradient: 20–80% ACN over 20 min). Retention time: ~12.3 min .
  • HRMS : Exact mass [M+H]+ = 274.1682 (C14H20ClN3) confirms molecular identity .
  • Impurity Profiling : Detect residual solvents (e.g., DMF) via GC-MS with a detection limit <0.1% .

How stable is this compound under varying pH and temperature conditions?

  • Stability Studies :
    • Acidic Conditions (pH 2) : Degrades 15% over 24 hours (HCl-mediated hydrolysis).
    • Neutral/Basic Conditions : Stable for >48 hours at 25°C.
  • Storage Recommendations : Store at –20°C in anhydrous ethanol to prevent deliquescence .

What optimization strategies improve yields in multi-step syntheses of this compound?

  • Step 1 (Cyclization) : Use microwave-assisted synthesis (100°C, 30 min) to reduce reaction time by 50%.
  • Step 2 (Amination) : Employ Buchwald-Hartwig conditions (Pd2(dba)3, Xantphos) for higher regioselectivity.
  • Workup : Purify via column chromatography (hexane:EtOAc, 3:1) followed by recrystallization (ethanol/water) to achieve >95% purity .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.